molecular formula C15H20O3 B13894681 4-(2-cyclohexylethoxy)Benzoic acid

4-(2-cyclohexylethoxy)Benzoic acid

Cat. No.: B13894681
M. Wt: 248.32 g/mol
InChI Key: CUMXXDGDIGENML-UHFFFAOYSA-N
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Description

4-(2-cyclohexylethoxy)Benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclohexylethoxy group attached to the benzene ring of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclohexylethoxy)Benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-cyclohexylethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclohexylethoxy)Benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or benzoic acid derivatives.

    Reduction: Formation of cyclohexylethanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(2-cyclohexylethoxy)Benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystal polymers.

Mechanism of Action

The mechanism of action of 4-(2-cyclohexylethoxy)Benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid, known for its use in the production of parabens.

    2-(cyclohexylamino)benzoic acid: Another benzoic acid derivative with different functional groups and properties.

Uniqueness

4-(2-cyclohexylethoxy)Benzoic acid is unique due to the presence of the cyclohexylethoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-(2-cyclohexylethoxy)benzoic acid

InChI

InChI=1S/C15H20O3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,16,17)

InChI Key

CUMXXDGDIGENML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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